molecular formula C9H15N5O B4947564 N-[(3,5-dimethylpyrazol-4-ylidene)amino]morpholin-4-amine CAS No. 27117-04-0

N-[(3,5-dimethylpyrazol-4-ylidene)amino]morpholin-4-amine

Cat. No.: B4947564
CAS No.: 27117-04-0
M. Wt: 209.25 g/mol
InChI Key: DMWBLHGWGCMSSP-UHFFFAOYSA-N
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Description

N-[(3,5-dimethylpyrazol-4-ylidene)amino]morpholin-4-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and an amino group linked to a morpholine ring. The unique structure of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethylpyrazol-4-ylidene)amino]morpholin-4-amine typically involves the reaction of 3,5-dimethylpyrazole with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 3,5-dimethylpyrazole and morpholine.

    Catalyst: Commonly used catalysts include acids or bases to promote the reaction.

    Reaction Conditions: The reaction is typically carried out at temperatures ranging from 60°C to 100°C.

    Solvents: Ethanol or methanol are commonly used as solvents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and efficiency, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethylpyrazol-4-ylidene)amino]morpholin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(3,5-dimethylpyrazol-4-ylidene)amino]morpholin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethylpyrazol-4-ylidene)amino]morpholin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-dimethylpyrazol-4-ylidene)amino]aniline
  • N-[(3,5-dimethylpyrazol-4-ylidene)amino]-4-methylaniline

Uniqueness

N-[(3,5-dimethylpyrazol-4-ylidene)amino]morpholin-4-amine stands out due to the presence of the morpholine ring, which imparts unique chemical and biological properties

Properties

IUPAC Name

(3,5-dimethyl-1H-pyrazol-4-yl)-morpholin-4-yldiazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c1-7-9(8(2)11-10-7)12-13-14-3-5-15-6-4-14/h3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWBLHGWGCMSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)N=NN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40419137
Record name N-[(3,5-dimethylpyrazol-4-ylidene)amino]morpholin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27117-04-0
Record name NSC123151
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123151
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(3,5-dimethylpyrazol-4-ylidene)amino]morpholin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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